4-Amino-2-fluoronicotinic acid
Overview
Description
4-Amino-2-fluoronicotinic acid is an organic compound with the molecular formula C6H5FN2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom and the hydrogen atom at the 4-position is replaced by an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-2-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method starts with m-fluoroaniline, which undergoes a series of reactions including amino protection, formylation via the Vilsmeier-Haack reaction, oxidation to form carboxylic acid, and hydrogenation reduction of nitro groups using Pd/C .
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. The use of m-fluoroaniline as a starting material is advantageous due to its availability and cost-effectiveness. The industrial process involves sequential steps of protection, formylation, oxidation, and reduction, ensuring a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives .
Scientific Research Applications
4-Amino-2-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoronicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, increasing its efficacy and stability. The amino group allows for the formation of hydrogen bonds, facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 4-Amino-2-fluorobenzoic acid
- 2-Fluoronicotinic acid
- 4-Amino-3-fluorobenzoic acid
Comparison: 4-Amino-2-fluoronicotinic acid is unique due to the presence of both an amino group and a fluorine atom on the nicotinic acid backbone. This combination enhances its chemical reactivity and biological activity compared to similar compounds. For instance, 4-Amino-2-fluorobenzoic acid lacks the nicotinic acid structure, which may affect its biological interactions .
Properties
IUPAC Name |
4-amino-2-fluoropyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H2,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMMBNNDGKUPLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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